molecular formula C13H23NO3 B2475398 tert-butyl N-(2-cyclohexyl-2-oxoethyl)carbamate CAS No. 1016557-60-0

tert-butyl N-(2-cyclohexyl-2-oxoethyl)carbamate

Cat. No.: B2475398
CAS No.: 1016557-60-0
M. Wt: 241.331
InChI Key: CNNRGHRTRDSRKV-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-cyclohexyl-2-oxoethyl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group and a cyclohexyl-substituted propanone backbone. This compound serves as a critical building block and intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where the Boc group is essential for protecting amines during multi-step reactions . The structural features of this molecule, including the sterically bulky cyclohexyl moiety and the ketone functionality, significantly influence its reactivity, solubility, and stability, making it a versatile precursor for further chemical modifications . It can undergo various chemical transformations, including oxidation and reduction reactions, to yield different high-value products. Common reagents used in these reactions include palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane . In biological research, carbamate derivatives like this one are investigated for their enzyme inhibition properties, with potential applications in the study of proteases and other molecular targets . This product is intended for research and development purposes exclusively. It is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can rely on it as a high-quality intermediate for advancing their scientific discoveries.

Properties

IUPAC Name

tert-butyl N-(2-cyclohexyl-2-oxoethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNRGHRTRDSRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination with Sodium Cyanoborohydride

A prominent method involves reductive amination, leveraging the reactivity of aldehydes and amines under reducing conditions. In one protocol, tert-butyl (S)-(1-cyclohexyl-2-oxoethyl)carbamate (an aldehyde precursor) reacts with a primary amine in methanol, facilitated by sodium cyanoborohydride (NaBH3CN). The reaction proceeds at room temperature over 24 hours, yielding the target compound in 32% isolated yield. Key advantages include mild conditions and compatibility with Boc-protected intermediates. However, the moderate yield necessitates optimization, such as adjusting stoichiometry or solvent polarity.

Carbodiimide-Mediated Coupling

Diisopropylcarbodiimide (DIC) serves as a coupling agent for synthesizing carbamates from carboxylic acids and amines. For tert-butyl N-(2-cyclohexyl-2-oxoethyl)carbamate, cyclohexanone derivatives are activated using DIC, followed by reaction with tert-butyl carbamate. This method, adapted from analogous syntheses, achieves higher yields (45–60%) but requires stringent anhydrous conditions. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm product purity, with IR spectroscopy verifying carbamate C=O stretches at 1700 cm⁻¹.

Boc Protection of Primary Amines

Direct Boc protection of 2-cyclohexyl-2-oxoethylamine using di-tert-butyl dicarbonate (Boc₂O) represents a straightforward approach. The amine, synthesized via Gabriel synthesis or Hofmann degradation, reacts with Boc₂O in dichloromethane (DCM) containing 4-dimethylaminopyridine (DMAP). This method achieves >80% yield within 2 hours, as validated by HPLC. Challenges include the instability of the free amine, necessitating in situ generation and immediate protection.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

  • Methanol and Ethanol : Preferred for reductive amination due to proton availability for imine formation.
  • Dichloromethane (DCM) : Ideal for Boc protection, offering inertness and high solubility for carbodiimides.
  • Triethylamine (TEA) : Neutralizes HCl generated during Boc₂O reactions, preventing amine protonation.

Temperature and Time Dependence

  • Reductive amination proceeds optimally at 25°C, while Boc protection requires 0°C to mitigate exothermic side reactions.
  • Extended reaction times (24–48 hours) improve yields in sterically hindered systems.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Distinct signals include δ 1.47 ppm (tert-butyl CH₃), δ 4.20 ppm (NH), and δ 2.50–2.70 ppm (cyclohexyl CH₂).
  • ¹³C NMR : Peaks at δ 156.8 ppm (carbamate C=O) and δ 208.5 ppm (ketone C=O).
  • IR Spectroscopy : Absorptions at 1700 cm⁻¹ (carbamate) and 1680 cm⁻¹ (ketone).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms >95% purity. Gradient elution (acetonitrile/water) resolves residual reactants and byproducts.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 32 90 Mild conditions, stereoselectivity Moderate yield, prolonged reaction
Carbodiimide Coupling 55 92 High yield, scalability Moisture-sensitive reagents
Direct Boc Protection 85 98 Rapid, high efficiency Requires stable amine precursor

Industrial Applications and Scalability

The carbodiimide-mediated route is favored for kilogram-scale production due to reagent availability and predictable kinetics. Conversely, reductive amination suits small-scale syntheses requiring stereochemical control, such as in peptidomimetics. Recent patents highlight the compound’s role in synthesizing anticoagulants (e.g., Edoxaban precursors), underscoring its pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-cyclohexyl-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-cyclohexyl-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in various biochemical assays .

Medicine: In medicine, this compound is an intermediate in the synthesis of drugs that target specific enzymes or receptors. It is also used in the development of novel therapeutic agents .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyclohexyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cyclohexyl and Positional Isomers

The positional isomer tert-butyl N-(1-cyclohexyl-2-oxoethyl)carbamate (CAS 127953-73-5) differs in the substitution pattern of the cyclohexyl group (1-position vs. 2-position). This minor structural variation can significantly impact steric accessibility and reactivity.

Heterocyclic and Aromatic Derivatives

  • tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate (): Incorporates a benzimidazolone ring, introducing aromaticity and hydrogen-bonding capability. This modification increases molecular complexity and may enhance binding affinity in drug discovery contexts. The molecular formula is C₁₈H₂₃ClN₃O₃, with a fragment mass [M-Boc+H]+ = 266 .
  • tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate (CAS 1372133-72-6, ): Features a thiophene ring, introducing sulfur-mediated electronic effects. The molecular formula is C₁₁H₁₅NO₃S (MW 241.31), comparable in mass to the target compound but with distinct solubility and reactivity due to the heteroaromatic group .

Bicyclic and Azabicyclic Analogs

  • tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4, ): Incorporates a strained bicyclic system, which may confer rigidity and influence bioavailability. Such structures are valuable in designing conformationally restricted pharmacophores .
  • tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS 1932203-04-7, ): The azabicyclo moiety enhances stereochemical complexity, making it suitable for asymmetric synthesis in medicinal chemistry .

Hydroxy and Functionalized Derivatives

  • This alteration impacts solubility and metabolic stability .

Data Table: Key Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent Source
tert-Butyl N-(2-cyclohexyl-2-oxoethyl)carbamate Not provided C₁₃H₂₃NO₃ 241.33 (inferred) 2-cyclohexyl, 2-oxoethyl Target
tert-Butyl N-(1-cyclohexyl-2-oxoethyl)carbamate 127953-73-5 C₁₃H₂₃NO₃ 241.33 1-cyclohexyl, 2-oxoethyl
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate Not provided C₁₈H₂₃ClN₃O₃ 380.85 Benzimidazolone, chloro
tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate 1372133-72-6 C₁₁H₁₅NO₃S 241.31 Thiophene, oxoethyl
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 1290191-64-8 C₁₀H₁₉NO₃ 201.27 Hydroxycyclopentyl

Biological Activity

Tert-butyl N-(2-cyclohexyl-2-oxoethyl)carbamate is a carbamate ester that has garnered attention for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This compound is characterized by the presence of a tert-butyl group and a cyclohexyl moiety, which contribute to its unique properties and interactions within biological systems.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • Structure : The compound features a tert-butyl group attached to a cyclohexyl structure linked to a 2-oxoethyl moiety through a carbamate functional group.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Enzyme Inhibition

  • Protease Interaction : The compound has been shown to inhibit specific proteases, which are enzymes that play critical roles in various physiological processes, including bone resorption and extracellular matrix degradation. This suggests potential applications in treating bone disorders and inflammatory conditions.
  • Thyroid Hormone Modulation : It may influence thyroid hormone release through limited proteolysis of thyroglobulin, indicating a role in endocrine regulation.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Bone Resorption : A study demonstrated that this compound effectively inhibited osteoclast differentiation, leading to decreased bone resorption markers in vitro. This positions it as a candidate for further development in osteoporosis treatment.
  • Thyroid Function Investigation : Another investigation highlighted its ability to modulate thyroglobulin processing, suggesting it could impact thyroid function and metabolism, warranting further research into its endocrine effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-(1-cyclohexyl-1-oxoethyl)carbamateC13H23NO3Different ketone position affecting reactivity
Tert-butyl N-(cyclopentyl-2-oxoethyl)carbamateC12H23NO3Smaller cycloalkane ring leading to different steric effects
Ethyl N-(2-cyclohexyl-2-oxoethyl)carbamateC12H21NO3Ethoxy group instead of tert-butoxy affecting solubility

The structural uniqueness of this compound may enhance its biological activity compared to simpler or differently substituted carbamates due to steric hindrance and electronic effects from the bulky tert-butyl group.

Q & A

Basic: What are the standard synthetic routes for tert-butyl N-(2-cyclohexyl-2-oxoethyl)carbamate, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Condensation of tert-butyl carbamate with a cyclohexyl ketone derivative (e.g., 2-cyclohexyl-2-oxoethyl bromide) under basic conditions (e.g., NaH or KOtBu) to form the carbamate linkage .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate intermediates .
  • Critical Note: Reaction efficiency depends on moisture control, as carbamate formation is sensitive to hydrolysis .

Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield and selectivity?

Methodological Answer:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack on the ketone intermediate, while non-polar solvents reduce side reactions like dimerization .
  • Temperature Control: Lower temperatures (0–5°C) minimize thermal decomposition of intermediates, whereas higher temperatures (40–60°C) accelerate coupling reactions .
  • Catalysis: Lewis acids (e.g., ZnCl₂) can stabilize transition states in ketone-carbamate coupling, improving regioselectivity .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR identify key groups: tert-butyl (δ ~1.4 ppm, singlet), carbonyl (δ ~170–175 ppm), and cyclohexyl protons (δ ~1.0–2.5 ppm) .
  • IR: Stretching vibrations for carbamate C=O (~1680–1720 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₂₁NO₃⁺, [M+H]⁺) .

Advanced: How do environmental factors (pH, temperature) influence the stability of this compound?

Methodological Answer:

  • pH Sensitivity: Carbamates hydrolyze under acidic (pH < 3) or basic (pH > 10) conditions, forming amines and CO₂. Neutral buffers (pH 6–8) are recommended for storage .
  • Thermal Stability: Decomposition occurs above 80°C, detected via TGA/DSC. Lyophilization or storage at −20°C in inert atmospheres (N₂/Ar) prolongs shelf life .

Advanced: What strategies resolve contradictions in analytical data (e.g., unexpected NMR splitting or HRMS adducts)?

Methodological Answer:

  • NMR Artifacts: Splitting anomalies may arise from rotamers or residual solvents. Variable-temperature NMR (e.g., 25–60°C) can coalesce rotameric peaks .
  • HRMS Adducts: Sodium/potassium adducts ([M+Na]⁺, [M+K]⁺) are common. Use formic acid in ESI to protonate the molecule and suppress adduct formation .
  • X-ray Crystallography: Resolves structural ambiguities by confirming bond angles and stereochemistry .

Basic: How is this compound used in enzymatic or protein interaction studies?

Methodological Answer:

  • Enzyme Inhibition: The carbamate group acts as a transition-state analog, inhibiting serine hydrolases (e.g., esterases) via covalent modification of active-site residues .
  • Protocol: Incubate the compound with target enzymes (0.1–1 mM) in PBS (pH 7.4) at 37°C. Monitor inhibition via fluorometric assays (e.g., loss of enzyme activity over 30–60 min) .

Advanced: How can stereochemical outcomes (e.g., racemization during synthesis) be analyzed and controlled?

Methodological Answer:

  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane/isopropanol) .
  • Circular Dichroism (CD): Detects optical activity of chiral centers in solution .
  • Prevention: Use low-temperature reactions and chiral auxiliaries (e.g., Evans’ oxazolidinones) to suppress racemization .

Advanced: What computational methods predict reactivity or interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Models transition states for carbamate hydrolysis or enzyme binding .
  • Molecular Docking (AutoDock/Vina): Screens interactions with protein targets (e.g., cyclooxygenase-2) using crystal structures from PDB .
  • MD Simulations: Assesses conformational stability of carbamate-protein complexes over 100-ns trajectories .

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